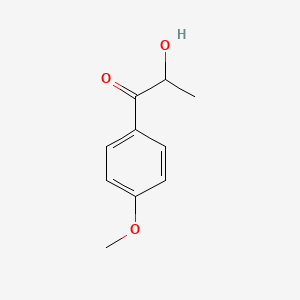

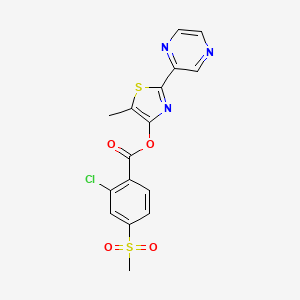

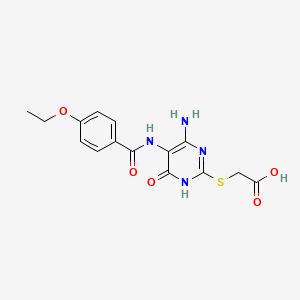

![molecular formula C13H8FN3O3 B2818363 4-(2-Fluoro-4-nitrophenoxy)-1H-pyrrolo[2,3-B]pyridine CAS No. 888720-59-0](/img/structure/B2818363.png)

4-(2-Fluoro-4-nitrophenoxy)-1H-pyrrolo[2,3-B]pyridine

Übersicht

Beschreibung

“4-(2-Fluoro-4-nitrophenoxy)-1H-pyrrolo[2,3-B]pyridine” is a fluorinated pyridine . Fluorinated pyridines are interesting due to their unusual physical, chemical, and biological properties . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .

Synthesis Analysis

The synthesis of fluorinated pyridines involves the introduction of fluorine atoms into lead structures . A selective synthesis of fluoropyridines remains a challenging problem . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented .Molecular Structure Analysis

The molecular formula of “this compound” is C12H7FN4O3 . It has an average mass of 274.207 Da and a monoisotopic mass of 274.050232 Da .Chemical Reactions Analysis

Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . They are used in various reactions, including the Umemoto reaction, Balts-Schiemann reaction, and substitution reactions .Wissenschaftliche Forschungsanwendungen

Kinase Inhibition and Structure-Activity Relationship : A study by Caballero et al. (2011) explored the docking of various compounds, including 4-(2-Fluoro-4-nitrophenoxy)-1H-pyrrolo[2,3-B]pyridine derivatives, with c-Met kinase to understand their inhibitory activity. The research employed quantitative structure–activity relationship (QSAR) methods, revealing insights into the molecular features contributing to high inhibitory activity (Caballero et al., 2011).

Synthesis of Substituted Derivatives : Figueroa‐Pérez et al. (2006) reported on the synthesis of 4-substituted 7-azaindole derivatives using 4-nitro-1H-pyrrolo[2,3-b]pyridine as a building block. This work demonstrates the versatility of such compounds in creating new chemical entities (Figueroa‐Pérez et al., 2006).

Preparation Methods : Thibault et al. (2003) presented two routes for preparing 4-fluoro-1H-pyrrolo[2,3-b]pyridine, highlighting regioselective fluorination techniques. Such studies are crucial for the development of efficient and scalable synthesis methods for related compounds (Thibault et al., 2003).

Material Science Applications : Huang et al. (2012) explored the synthesis of novel pyridine-containing aromatic diamine monomers for the creation of polyimides, using derivatives of this compound. This research highlights the potential of these compounds in the development of new materials with desirable properties like high solubility and thermal stability (Huang et al., 2012).

Antitumor Activity : Carbone et al. (2013) synthesized new nortopsentin analogues, including 1H-pyrrolo[2,3-b]pyridine derivatives, and evaluated their biological effects in models of diffuse malignant peritoneal mesothelioma. This study emphasizes the potential therapeutic applications of such compounds in cancer treatment (Carbone et al., 2013).

Wirkmechanismus

The mechanism of action of “4-(2-Fluoro-4-nitrophenoxy)-1H-pyrrolo[2,3-B]pyridine” involves MAO-catalyzed oxidation and spontaneous hydrolysis . This would yield a non-toxic labeled metabolite (1-[11C]methyl-2,3-dihydropyridin-4(1H)-one) for PET imaging, and 2-fluoro-4-nitrophenol for possible chemical shift-switching MRI .

Eigenschaften

IUPAC Name |

4-(2-fluoro-4-nitrophenoxy)-1H-pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FN3O3/c14-10-7-8(17(18)19)1-2-12(10)20-11-4-6-16-13-9(11)3-5-15-13/h1-7H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQBWIDXXJFSQOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])F)OC2=C3C=CNC3=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

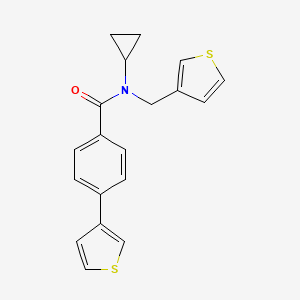

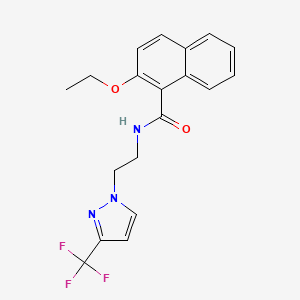

![2-{[3-cyano-4-(2-ethoxyphenyl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2818283.png)

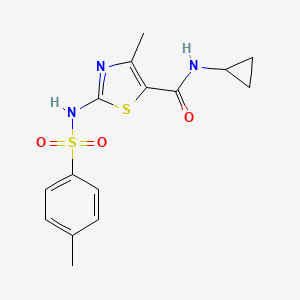

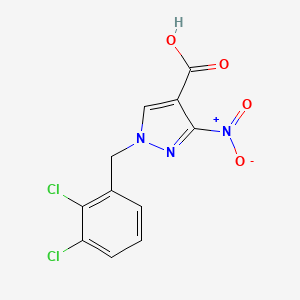

![5-(Aminomethyl)-6-azabicyclo[3.2.1]octan-7-one](/img/structure/B2818292.png)

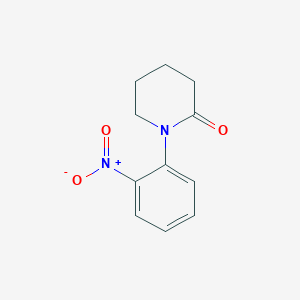

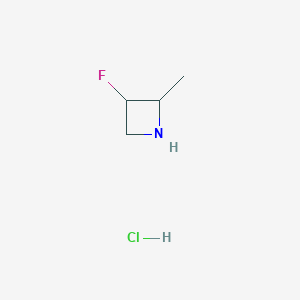

![N'-(4-methylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide](/img/structure/B2818296.png)

![3-(4-Methoxyphenyl)-1-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]propan-1-one](/img/structure/B2818297.png)

![2-{[1-(1H-1,3-benzodiazole-5-carbonyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2818302.png)